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Compound of Interest

Compound Name: T025

Cat. No.: B15621720

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor T025's cross-reactivity with

other kinases, supported by experimental data. T025 is a potent, orally active inhibitor of Cdc2-

like kinases (CLKs) and has shown significant anti-proliferative activities in various cancer cell

lines. Understanding its selectivity is crucial for its development as a therapeutic agent and its

use as a chemical probe.

Data Presentation: T025 Kinase Selectivity Profile
T025 has been comprehensively profiled against a panel of 468 kinases using the

KINOMEscan™ platform. The data reveals high potency and selectivity for the CLK and DYRK

families of kinases. The dissociation constants (Kd) for the primary targets are in the low

nanomolar to sub-nanomolar range. For the vast majority of other kinases tested, T025 shows

significantly lower affinity, demonstrating its high selectivity.
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Kinase Family Target Kinase
Dissociation Constant (Kd)
(nM)

CLK CLK1 4.8[1][2]

CLK2 0.096[1][2]

CLK3 6.5[1][2]

CLK4 0.61[1][2]

DYRK DYRK1A 0.074[1][2]

DYRK1B 1.5[1][2]

DYRK2 32[1]

Other Kinases Various (461 kinases) > 30

Note: The KINOMEscan-based kinase selectivity evaluation of T-025 against 468 kinases

revealed that no other kinases outside of the DYRK1 family had Kd values < 30 nmol/l,

indicating high selectivity. The complete dataset for all 468 kinases is not publicly available.

Experimental Protocols
The cross-reactivity of T025 was determined using a competitive binding assay, specifically the

KINOMEscan™ platform. This method quantifies the binding of a test compound to a panel of

kinases.

KINOMEscan™ Competition Binding Assay Protocol
This assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the

immobilized ligand is quantified using quantitative PCR (qPCR).

Materials:

DNA-tagged kinases (panel of 468 kinases)

Streptavidin-coated magnetic beads
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Biotinylated small molecule affinity ligands

Test compound (T025) dissolved in DMSO

Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)

qPCR reagents

Procedure:

Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated

small molecule ligand to generate the affinity resin. The beads are then blocked to reduce

non-specific binding and washed to remove unbound ligand.

Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound

(T025 at various concentrations) are combined in a multi-well plate. A DMSO control

(vehicle) is included. The plate is incubated with shaking to allow the binding reaction to

reach equilibrium.

Washing: The affinity beads are washed extensively to remove unbound kinase and test

compound.

Elution: The bound kinase is eluted from the beads by adding an elution buffer containing a

high concentration of a non-biotinylated affinity ligand.

Quantification: The concentration of the eluted DNA-tagged kinase is measured by qPCR.

Data Analysis: The amount of kinase measured by qPCR is plotted against the concentration

of the test compound. The dissociation constant (Kd) is determined by fitting the data to a

dose-response curve. A lower Kd value indicates a stronger binding affinity between the

inhibitor and the kinase.
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Caption: Experimental workflow for KINOMEscan™ assay.
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Caption: T025 inhibits CLK and DYRK kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11428031/
https://www.researchgate.net/figure/A-Selectivity-profile-of-1-assessed-by-screening-against-468-recombinant-human-protein_fig1_375002090
https://www.benchchem.com/product/b15621720/docs#t025-kinase-inhibitor-a-comparative-guide-to-cross-reactivity
https://www.benchchem.com/product/b15621720/docs#t025-kinase-inhibitor-a-comparative-guide-to-cross-reactivity
https://www.benchchem.com/product/b15621720/docs#t025-kinase-inhibitor-a-comparative-guide-to-cross-reactivity
https://www.benchchem.com/product/b15621720/docs#t025-kinase-inhibitor-a-comparative-guide-to-cross-reactivity
https://www.benchchem.com/product/b15621720?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

